N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-4-fluorobenzamide
Overview
Description
N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-4-fluorobenzamide is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring, a naphthylmethyl group, and a fluorobenzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-4-fluorobenzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the condensation of a 1,3-diketone with hydrazine or its derivatives to form the pyrazole ring.
Introduction of the Naphthylmethyl Group: The naphthylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where naphthalene is alkylated with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the pyrazole derivative with 4-fluorobenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-4-fluorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and the naphthylmethyl group play crucial roles in binding to these targets, while the fluorobenzamide moiety may enhance the compound’s stability and bioavailability. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-3-(4-methoxyphenyl)propanamide
- 3,5-dimethyl-1-(1-naphthylmethyl)-4-nitro-1H-pyrazole
Uniqueness
Compared to similar compounds, N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-4-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[3,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazol-4-yl]-4-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O/c1-15-22(25-23(28)18-10-12-20(24)13-11-18)16(2)27(26-15)14-19-8-5-7-17-6-3-4-9-21(17)19/h3-13H,14H2,1-2H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEWSHBEGQMVRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC3=CC=CC=C32)C)NC(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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